
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide is a synthetic compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a tetrahydroisoquinoline moiety linked to a benzenesulfonamide group, which contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide can be synthesized through various synthetic routes. One common method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized to form the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and chromatographic purification to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The tetrahydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The compound can be synthesized through various chemical reactions involving tetrahydroisoquinoline derivatives and benzenesulfonamide moieties. The general synthetic pathway includes the Bischler–Nepieralski cyclization method, which has been effectively employed to create N-substituted tetrahydroisoquinolines . The molecular formula for this compound is C17H18N2O2S, with a molecular weight of approximately 330.4 g/mol .
Antidepressant Activity
Recent studies have highlighted the potential of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide as a multi-target directed ligand (MTDL) aimed at treating neurodegenerative diseases complicated by depression. In vitro assays have shown that derivatives of this compound exhibit significant inhibitory activity against monoamine oxidase enzymes (MAO-A and MAO-B), which are crucial in the metabolism of neurotransmitters associated with mood regulation .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on cholinesterases, which are important in neurodegenerative disorders like Alzheimer's disease. Enzyme activity assays demonstrated that certain derivatives possess potent inhibitory properties against butyrylcholinesterase (BuChE), suggesting their role as potential therapeutic agents in cognitive enhancement and memory improvement .
Treatment of Sodium Channel-Mediated Disorders
This compound has been investigated for its effects on sodium channels, particularly in the context of epilepsy and seizure disorders. The compound shows promise as a therapeutic agent that modulates sodium channel activity, which is critical for neuronal excitability .
Antitumor Activity
The compound's derivatives have been subjected to antitumor evaluations, revealing significant cytotoxic effects against various cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical cancer (HeLa) cells. These findings suggest a potential application in cancer therapy .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzenesulfonamide group can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities.
Benzenesulfonamide: Lacks the tetrahydroisoquinoline moiety but shares the sulfonamide group.
Quinocarcin: A complex tetrahydroisoquinoline derivative with potent antitumor activity.
Uniqueness
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide is unique due to its combined structural features of tetrahydroisoquinoline and benzenesulfonamide, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Biologische Aktivität
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound is derived from the tetrahydroisoquinoline (THIQ) framework, which is known for its diverse pharmacological properties. The compound's structure can be represented as follows:
- Chemical Formula : C16H18N2O2S
- Molecular Weight : 306.39 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with benzenesulfonyl chloride in the presence of a base. This method allows for the formation of the sulfonamide linkage essential for biological activity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of tetrahydroisoquinolines exhibit significant antibacterial activity. For instance, a study on 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives showed promising antibacterial effects against various strains of bacteria. The sulfonamide group enhances the compound's ability to inhibit bacterial growth by interfering with essential metabolic pathways.
Inhibition of Enzymatic Activity
Research has indicated that this compound acts as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in catecholamine biosynthesis. This inhibition can affect neurotransmitter levels and has implications for conditions such as hypertension and depression.
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
Study | Findings |
---|---|
Gremmen et al. (2021) | Investigated the synthesis of THIQ derivatives and their inhibitory effects on PNMT. Found that certain sulfonamide derivatives showed enhanced binding affinity to the enzyme. |
Mottinelli et al. (2020) | Reported on the antibacterial properties of THIQ derivatives. Noted that modifications to the sulfonamide group could increase antimicrobial efficacy. |
Rong et al. (2020) | Conducted a study on multi-component reactions leading to THIQs with potential neuroprotective effects. Emphasized the role of structural modifications in enhancing biological activity. |
Eigenschaften
IUPAC Name |
N-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c19-21(20,14-7-2-1-3-8-14)18-12-16-15-9-5-4-6-13(15)10-11-17-16/h1-9,16-18H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPGVIUKFMUPGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CNS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.